3-Azidopropyl 4-methylbenzenesulfonate

Description

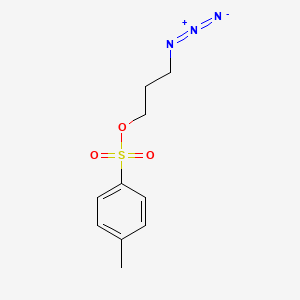

3-Azidopropyl 4-methylbenzenesulfonate (CAS synonyms: 3-azidopropyl p-toluenesulfonate, MMGDPHCMLPGJAE-UHFFFAOYSA-N) is a bifunctional organic compound featuring an azide (-N₃) group and a tosylate (-OTs) leaving group. Its molecular formula is C₁₀H₁₃N₃O₃S (Mr = 255.29 g/mol). The compound is synthesized via nucleophilic substitution, where 3-bromo-1-propanol reacts with sodium azide (NaN₃) in a THF/H₂O mixture, followed by tosylation with 4-methylbenzenesulfonyl chloride (). It serves as a key intermediate in click chemistry applications, enabling azide-alkyne cycloaddition for bioconjugation (e.g., IsoTaG probes in glycoproteomics) and antibiotic modification (e.g., ciprofloxacin derivatives) .

Properties

CAS No. |

113738-22-0; 153207-76-2 |

|---|---|

Molecular Formula |

C10H13N3O3S |

Molecular Weight |

255.29 |

IUPAC Name |

3-azidopropyl 4-methylbenzenesulfonate |

InChI |

InChI=1S/C10H13N3O3S/c1-9-3-5-10(6-4-9)17(14,15)16-8-2-7-12-13-11/h3-6H,2,7-8H2,1H3 |

InChI Key |

MMGDPHCMLPGJAE-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCCN=[N+]=[N-] |

solubility |

not available |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Hex-5-yn-1-yl 4-methylbenzenesulfonate

- Structure : Contains an alkyne (-C≡CH) group instead of an azide.

- Synthesis : Prepared via tosylation of hex-5-yn-1-ol.

- Reactivity : The alkyne group participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC), contrasting with 3-azidopropyl tosylate’s azide reactivity. Used in calix[4]arene-based polymeric particles for catalytic applications .

- Applications : Crosslinking agent in polymer chemistry, unlike 3-azidopropyl tosylate’s role in biomolecule tagging .

3-(6-Hydroxycyclohex-1-en-1-yl)propyl 4-methylbenzenesulfonate (S11)

- Structure : Tosylate ester with a cyclohexenyl-hydroxyl substituent.

- Synthesis: Derived from functionalized cyclohexenol precursors.

- Reactivity : The tosylate group acts as a leaving group in SN2 reactions. For example, treatment with NaN₃ yields 2-(3-azidopropyl)cyclohex-2-en-1-ol (S12) via azide substitution ().

- Applications : Intermediate in stereochemical studies of intramolecular Schmidt reactions, contrasting with 3-azidopropyl tosylate’s broader bioconjugation utility .

2-Aminoanilinium 4-methylbenzenesulfonate

- Structure: Ionic compound comprising 2-aminoanilinium cation and tosylate anion.

- Synthesis: Crystallized from aqueous solutions of 2-aminoaniline and 4-methylbenzenesulfonic acid.

- Reactivity: Lacks the azide functionality, limiting click chemistry applications. Primarily studied for crystallographic properties (monoclinic, P21/n space group) .

- Applications : Model compound for X-ray diffraction studies, unlike 3-azidopropyl tosylate’s synthetic versatility .

Comparative Analysis Table

| Property | 3-Azidopropyl 4-methylbenzenesulfonate | Hex-5-yn-1-yl 4-methylbenzenesulfonate | Compound S11 | 2-Aminoanilinium Tosylate |

|---|---|---|---|---|

| Functional Groups | Azide (-N₃), Tosylate (-OTs) | Alkyne (-C≡CH), Tosylate (-OTs) | Tosylate (-OTs), Cyclohexenyl-OH | Tosylate anion, 2-aminoanilinium cation |

| Key Reactivity | Azide-alkyne cycloaddition, SN2 substitution | CuAAC, SN2 substitution | SN2 substitution | Ionic interactions, acid-base chemistry |

| Primary Applications | Bioconjugation, antibiotic derivatives | Polymer crosslinking, catalysis | Stereochemical studies | Crystallography |

| Synthetic Complexity | Moderate (two-step synthesis) | Moderate (tosylation of alkyne alcohol) | High (cyclohexenyl functionalization) | Low (crystallization) |

| Reference |

Q & A

Q. Advanced Data Analysis

- Software : SHELXL (for refinement) and OLEX2 (for structure solution and visualization) are widely used .

- Hydrogen bonding : Discrepancies in hydrogen-bonding networks (e.g., anion-cation interactions) can arise from symmetry operations or protonation states. Use PLATON to validate hydrogen-bond geometries .

- Twinned data : SHELXL’s twin refinement tools are critical for resolving overlapping peaks in high-symmetry systems .

What methodologies are effective for characterizing the azide group in this compound, and how can side reactions be mitigated?

Q. Basic Characterization

Q. Advanced Stability Studies

- Thermal decomposition : Monitor via DSC/TGA; azides decompose exothermically above 120°C. Store at –20°C in inert solvents .

- Click chemistry side reactions : Avoid copper catalysts if undesired triazole formation is a concern. Use strain-promoted azide-alkyne cycloaddition (SPAAC) for bioorthogonal applications .

How is this compound applied in click chemistry, and what experimental design considerations are critical?

Basic Applications

The azide group enables Huisgen cycloaddition with alkynes for bioconjugation (e.g., synthesizing glycoproteomics probes like IsoTaG) .

Q. Advanced Experimental Design

- Reaction conditions : Use Cu(I) catalysts (e.g., CuBr/TPMA) in aqueous buffers (pH 7–8) for efficient triazole formation .

- Workup : Remove excess Cu via EDTA washes or size-exclusion chromatography .

- Validation : Confirm conjugation via MALDI-TOF MS or fluorescence quenching .

How can researchers address challenges in synthesizing this compound derivatives with complex stereochemistry?

Case Study : In intramolecular Schmidt reactions, stereochemical outcomes depend on azide positioning and transition-state stabilization. For example, 2-(3-azidopropyl)cyclohex-2-en-1-ol synthesis requires precise control of NaN₃ equivalents and reaction time to avoid epimerization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.